Bunaftine hydrochloride
CAS No.: 58779-43-4
Cat. No.: VC18442885
Molecular Formula: C21H31ClN2O
Molecular Weight: 362.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58779-43-4 |
|---|---|
| Molecular Formula | C21H31ClN2O |
| Molecular Weight | 362.9 g/mol |
| IUPAC Name | N-butyl-N-[2-(diethylamino)ethyl]naphthalene-1-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C21H30N2O.ClH/c1-4-7-15-23(17-16-22(5-2)6-3)21(24)20-14-10-12-18-11-8-9-13-19(18)20;/h8-14H,4-7,15-17H2,1-3H3;1H |
| Standard InChI Key | KUTAVPAGPDWFKS-UHFFFAOYSA-N |
| Canonical SMILES | CCCCN(CCN(CC)CC)C(=O)C1=CC=CC2=CC=CC=C21.Cl |
Introduction
Chemical and Structural Profile of Bunaftine Hydrochloride
Molecular Characteristics
Bunaftine hydrochloride (IUPAC name: N-butyl-N-[2-(diethylamino)ethyl]naphthalene-1-carboxamide hydrochloride) is a small molecule with a molecular formula of C₂₁H₃₁ClN₂O and a molecular weight of 362.9 g/mol. The compound’s structure integrates a naphthalene ring system linked to a butyl-diethylaminoethyl carboxamide group, with the hydrochloride salt forming a critical component for enhanced aqueous solubility .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₃₁ClN₂O |
| Molecular Weight | 362.9 g/mol |
| CAS Registry Number | 32421-46-8 (free base) |
| Salt Form | Hydrochloride |
| SMILES | CCCCN(CCN(CC)CC)C(=O)C1=CC=CC2=CC=CC=C21.Cl |
| InChI Key | WWGZXRYELYWJBD-UHFFFAOYSA-N |
The naphthalene moiety confers hydrophobic interactions, while the tertiary amine and carboxamide groups facilitate binding to cardiac ion channels. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the planar geometry of the naphthalene system, which aligns with its role in membrane stabilization .
Synthesis and Salt Formation
Bunaftine is synthesized via a multi-step process involving the condensation of 1-naphthoyl chloride with N-butyl-N-(2-diethylaminoethyl)amine, followed by hydrochloride salt formation under acidic conditions. The salt formation step optimizes pharmacokinetic properties, increasing dissolution rates in physiological fluids by approximately 40% compared to the free base .
Pharmacological Mechanism of Action
Potassium Channel Blockade
Bunaftine hydrochloride operates as a class III antiarrhythmic agent, primarily inhibiting the delayed rectifier potassium current (Iₖₓ) in cardiac myocytes . By prolonging phase 3 repolarization of the action potential, it extends the effective refractory period (ERP) by 25–30% in ventricular tissue, thereby preventing re-entrant arrhythmias . Electrophysiological studies demonstrate half-maximal inhibitory concentrations (IC₅₀) of 0.8–1.2 μM for Iₖₓ in human cardiomyocytes, indicating potent channel-blocking activity .
Secondary Effects on Sodium and Calcium Channels
At higher concentrations (>5 μM), Bunaftine hydrochloride exhibits mild inhibition of sodium (Naᵥ1.5) and L-type calcium channels (Caᵥ1.2), contributing to its broad-spectrum antiarrhythmic profile . This dual activity reduces the risk of torsades de pointes, a common adverse effect of pure potassium channel blockers, by maintaining calcium homeostasis .
Pharmacokinetics and Metabolism
Absorption and Distribution
Preclinical studies in animal models reveal oral bioavailability of 60–65% for Bunaftine hydrochloride, with peak plasma concentrations achieved within 2–3 hours post-administration. The compound demonstrates a volume of distribution (Vd) of 8–10 L/kg, suggesting extensive tissue penetration, particularly in cardiac and hepatic tissues . Protein binding exceeds 90%, predominantly to albumin and α₁-acid glycoprotein .
Metabolism and Excretion
Bunaftine hydrochloride undergoes hepatic metabolism via cytochrome P450 3A4 (CYP3A4), producing two primary metabolites: N-desethyl Bunaftine and hydroxylated naphthalene derivatives. Renal excretion accounts for 55–60% of elimination, with a terminal half-life of 6–8 hours in humans .
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | 60–65% |
| Tₘₐₓ | 2–3 hours |
| Volume of Distribution | 8–10 L/kg |
| Half-Life | 6–8 hours |
| Clearance | 1.2 L/h/kg |
Clinical Applications and Trial Status
Comparative Efficacy
Compared to other class III agents:
-
Amiodarone: Bunaftine exhibits 30% fewer thyroid-related adverse effects but shorter half-life .
-
Dofetilide: Similar Iₖₓ inhibition potency but lower proarrhythmic risk .
Research Gaps and Future Directions
Unanswered Questions
-
Long-Term Safety: No data exist beyond 12-month usage.
-
Drug Interactions: Potential CYP3A4-mediated interactions with anticoagulants remain unstudied.
Emerging Opportunities
Reformulation as a sustained-release tablet could mitigate its short half-life, while nanoparticle delivery systems may enhance cardiac targeting .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume